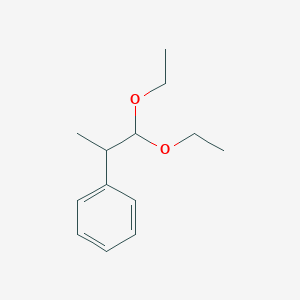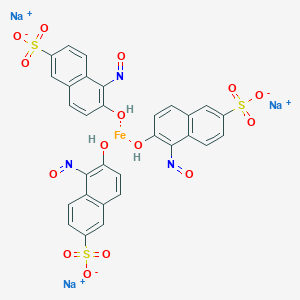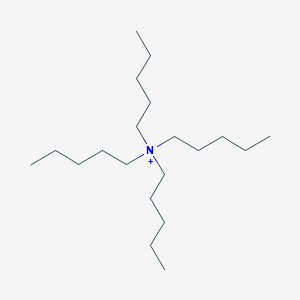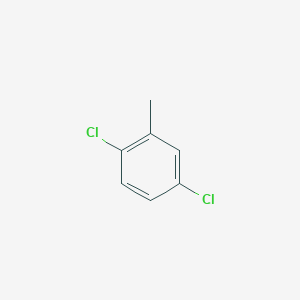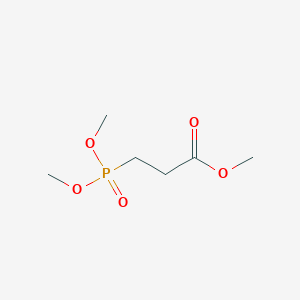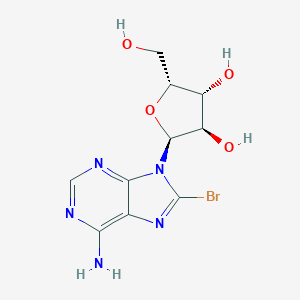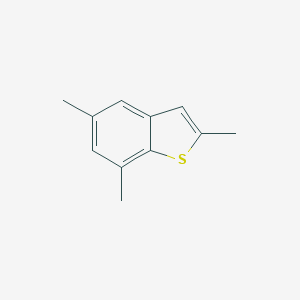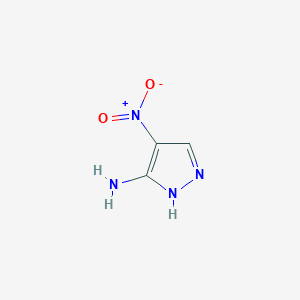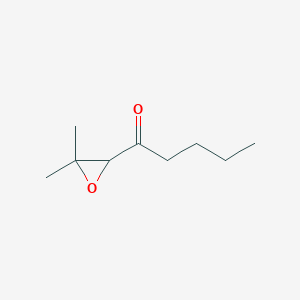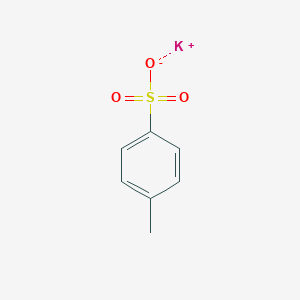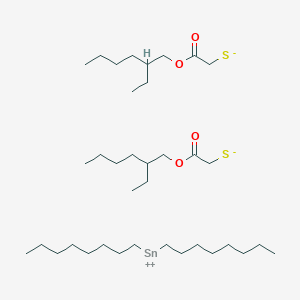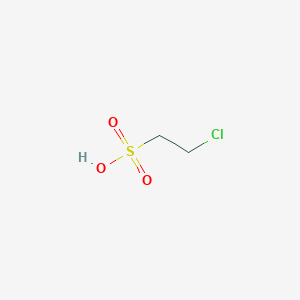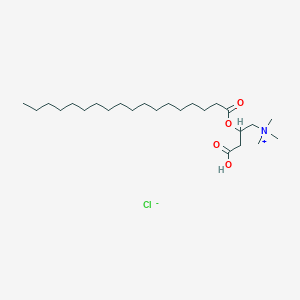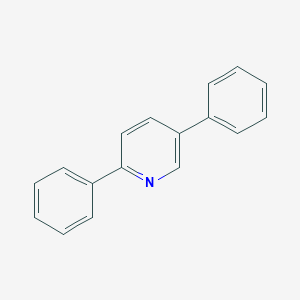
2,5-二苯基吡啶
描述
2,5-Diphenylpyridine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss 2,5-diphenylpyridine, it does mention related compounds such as 2,5-diphenylpyrazine and derivatives of diphenylpyridine, which can offer insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2,5-diphenylpyrazine, has been achieved as a by-product in the process of synthesizing other complex molecules. The synthesis involves intricate chemical reactions and the structure of the resulting compound has been determined using X-ray diffraction, indicating the potential for a similar approach in the synthesis of 2,5-diphenylpyridine . Additionally, a series of 2,5-diphenylpyridine derivatives have been synthesized with high yields, suggesting that the core structure of 2,5-diphenylpyridine is amenable to modification and functionalization .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, 2,5-diphenylpyrazine has a monoclinic crystal structure with specific cell dimensions and a calculated density, which could be indicative of the structural characteristics that 2,5-diphenylpyridine may exhibit . Moreover, the crystal and molecular structure of 2-(o-hydroxyphenyl)-4,6-diphenylpyridine has been solved by single-crystal X-ray diffraction, revealing a complex intramolecular hydrogen bonding pattern .
Chemical Reactions Analysis
The chemical reactivity of diphenylpyridine derivatives has been explored in various contexts. For example, 2,6-diphenylpyridine has been used to form complexes with platinum and palladium, which undergo thermal and photochemical reactions to yield stable compounds . This suggests that 2,5-diphenylpyridine could also form complexes and participate in similar reactions. Additionally, the interaction of diphenylpyridine derivatives with DNA has been investigated, which could be relevant for understanding the chemical reactivity of 2,5-diphenylpyridine with biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenylpyridine derivatives have been characterized in several studies. For instance, the crystal structure of 2,4-bis(2,5-dipropyloxyphenyl)-6-phenylpyridine shows significant deviation from planarity, which could influence the physical properties such as solubility and melting point . The disordered OH group in the structure of 2-(o-hydroxyphenyl)-4,6-diphenylpyridine indicates the potential for polymorphism and the presence of strong intramolecular hydrogen bonds, which could affect the compound's stability and reactivity .
科学研究应用
1. Photopolymerization Monitoring
- Application Summary: 2,5-Diphenylpyridine derivatives are used as fluorescent sensors for monitoring photopolymerization . They can monitor the progress of free-radical and cationic photopolymerization processes .
- Methods of Application: The Fluorescence Probe Technique (FPT) is used to study the performance of 2,5-Diphenylpyridine derivatives as fluorescent molecular sensors . The fluorescence intensity ratio measured at two different wavelengths serves as the progress indicator .
- Results or Outcomes: It has been found that compounds containing strong electron-donating substituent slightly shift their fluorescence spectrum during the free-radical polymerization of monomer . The position of the fluorescence spectrum of 2,5-Diphenylpyridine derivatives with electron-withdrawing substituents is practically insensitive to changes occurring in their environment .
2. Drug Synthesis
- Application Summary: 1,2-Dihydropyridines, which can be derived from 2,5-Diphenylpyridine, have been utilized countless times for the synthesis of several drugs and important alkaloids . They are the precursor for the synthesis of the 2-azabicyclo[2.2.2]octanes (isoquinuclidines) .
- Results or Outcomes: The resulting compounds have been used in the creation of a wide range of pharmaceuticals .
3. Determination of the Efficiencies of the Generation of Superacids
- Application Summary: 2,5-Diphenylpyridine derivatives can be used as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization process .
- Methods of Application: The Fluorescence Probe Technique (FPT) is used to study the performance of 2,5-Diphenylpyridine derivatives as spectroscopic sensors . The fluorescence intensity ratio measured at two different wavelengths serves as the progress indicator .
- Results or Outcomes: It has been found that compounds containing strong electron-donating substituent slightly shift their fluorescence spectrum during the free-radical polymerization of monomer . The position of the fluorescence spectrum of 2,5-Diphenylpyridine derivatives with electron-withdrawing substituents is practically insensitive to changes occurring in their environment .
4. Ligands for Functional Metal Complexes
- Application Summary: 2,5-Diphenylpyridine can be used as a ligand in the synthesis of functional metal complexes . These complexes have various applications in catalysis, materials science, and other fields .
- Results or Outcomes: The resulting metal complexes can exhibit a wide range of properties, depending on the specific metal ions and ligands used .
安全和危害
未来方向
属性
IUPAC Name |
2,5-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-17(18-13-16)15-9-5-2-6-10-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSQXYPUMBJMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376516 | |
| Record name | 2,5-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenylpyridine | |
CAS RN |
15827-72-2 | |
| Record name | 2,5-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

